Cas no 1311314-87-0 (isopropyl 4-aminopiperidine-1-carboxylate;hydrochloride)

isopropyl 4-aminopiperidine-1-carboxylate;hydrochloride 化学的及び物理的性質
名前と識別子
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- isopropyl 4-aminopiperidine-1-carboxylate;hydrochloride
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isopropyl 4-aminopiperidine-1-carboxylate;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T705370-250mg |
propan-2-yl 4-aminopiperidine-1-carboxylate hydrochloride |
1311314-87-0 | 250mg |
$ 365.00 | 2022-06-02 | ||
Enamine | EN300-75799-5.0g |
propan-2-yl 4-aminopiperidine-1-carboxylate hydrochloride |
1311314-87-0 | 95% | 5.0g |
$1779.0 | 2024-05-23 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00859950-1g |
Propan-2-yl 4-aminopiperidine-1-carboxylate hydrochloride |
1311314-87-0 | 98% | 1g |
¥2263.0 | 2023-04-03 | |
Enamine | EN300-75799-0.05g |
propan-2-yl 4-aminopiperidine-1-carboxylate hydrochloride |
1311314-87-0 | 95% | 0.05g |
$135.0 | 2024-05-23 | |
Enamine | EN300-75799-2.5g |
propan-2-yl 4-aminopiperidine-1-carboxylate hydrochloride |
1311314-87-0 | 95% | 2.5g |
$1202.0 | 2024-05-23 | |
Enamine | EN300-75799-0.1g |
propan-2-yl 4-aminopiperidine-1-carboxylate hydrochloride |
1311314-87-0 | 95% | 0.1g |
$202.0 | 2024-05-23 | |
Chemenu | CM443674-250mg |
propan-2-yl 4-aminopiperidine-1-carboxylate hydrochloride |
1311314-87-0 | 95%+ | 250mg |
$*** | 2023-03-29 | |
Aaron | AR01AIIU-10g |
propan-2-yl 4-aminopiperidine-1-carboxylate hydrochloride |
1311314-87-0 | 95% | 10g |
$3653.00 | 2023-12-16 | |
Aaron | AR01AIIU-50mg |
propan-2-yl 4-aminopiperidine-1-carboxylate hydrochloride |
1311314-87-0 | 95% | 50mg |
$211.00 | 2025-02-09 | |
Ambeed | A873715-1g |
Propan-2-yl 4-aminopiperidine-1-carboxylate hydrochloride |
1311314-87-0 | 98% | 1g |
$352.0 | 2024-04-24 |
isopropyl 4-aminopiperidine-1-carboxylate;hydrochloride 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
isopropyl 4-aminopiperidine-1-carboxylate;hydrochlorideに関する追加情報
Isopropyl 4-Aminopiperidine-1-Carboxylate; Hydrochloride (CAS No. 1311314-87-0): An Overview
Isopropyl 4-aminopiperidine-1-carboxylate; hydrochloride (CAS No. 1311314-87-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as isopropyl 4-aminopiperidine-1-carboxylate hydrochloride, has garnered attention for its potential in the development of novel therapeutic agents, particularly in the treatment of neurological disorders and pain management.
The chemical structure of isopropyl 4-aminopiperidine-1-carboxylate; hydrochloride consists of a piperidine ring functionalized with an amine group and an isopropyl ester moiety, forming a complex and highly functional molecule. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various pharmaceutical formulations.
Recent studies have highlighted the pharmacological properties of isopropyl 4-aminopiperidine-1-carboxylate; hydrochloride. One notable area of research is its potential as a modulator of neurotransmitter systems. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective binding to serotonin receptors, specifically the 5-HT2C receptor, which is implicated in mood regulation and appetite control. This finding suggests that isopropyl 4-aminopiperidine-1-carboxylate; hydrochloride could be a valuable lead compound for the development of antidepressants and anti-obesity drugs.
In addition to its role in modulating serotonin receptors, isopropyl 4-aminopiperidine-1-carboxylate; hydrochloride has shown promise in pain management. A preclinical study conducted by researchers at the University of California found that this compound effectively reduces nociceptive pain responses in animal models. The mechanism of action appears to involve the inhibition of sodium channels, which are key targets for analgesic drugs. These findings open up new avenues for the development of non-opioid pain relievers, addressing the growing concern over opioid addiction and misuse.
The synthetic route for producing isopropyl 4-aminopiperidine-1-carboxylate; hydrochloride has been well-documented in the literature. Typically, the synthesis involves several steps, including the formation of a piperidine ring, introduction of the amine group, and esterification with isopropanol. The final step involves the conversion to the hydrochloride salt to enhance solubility and stability. This robust synthetic pathway ensures that high-purity compounds can be produced consistently on both laboratory and industrial scales.
The safety profile of isopropyl 4-aminopiperidine-1-carboxylate; hydrochloride has also been extensively evaluated. Preclinical toxicity studies have shown that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new pharmaceutical agent, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, isopropyl 4-aminopiperidine-1-carboxylate; hydrochloride (CAS No. 1311314-87-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for the development of novel therapeutic agents targeting neurological disorders and pain management. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, positioning it as a key player in the future landscape of drug discovery.
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